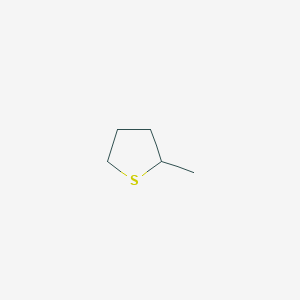

2-Methyltetrahydrothiophene

Description

Significance as a Sulfur-Containing Heterocycle in Organic Chemistry

Sulfur-containing heterocycles are a vital class of compounds in organic chemistry, and 2-methyltetrahydrothiophene serves as a significant example. ijarsct.co.inderpharmachemica.com These compounds are integral to numerous natural products and are key components in medicinal and materials chemistry. ijarsct.co.inijnrd.org The significance of this compound lies in its utility as a building block and intermediate in organic synthesis, particularly for producing more complex sulfur-containing molecules. cymitquimica.comchemimpex.com Its reactivity is largely dictated by the sulfur atom, which can engage in various chemical transformations, including oxidation and nucleophilic substitutions. cymitquimica.com

The development of synthetic methodologies for tetrahydrothiophenes is an active area of research, aiming for efficient and stereoselective routes to these important scaffolds. nih.govorganic-chemistry.org Furthermore, this compound and related structures are found in nature, for instance, as volatile flavor components in foods like coffee and peanuts, and have been identified in thermally cracked naphtha derived from oilsands bitumen. researchgate.netfrontiersin.orgacs.org Its presence in petroleum feedstocks makes its chemistry particularly relevant to the petrochemical industry. acs.org

Role as a Model Compound in Mechanistic Studies

In chemical research, complex processes are often understood by studying simpler, representative molecules. This compound serves as an important model compound for investigating the reaction mechanisms of thiophene (B33073) derivatives, which are common sulfur-containing impurities in fossil fuels. chemimpex.com Its primary role in this context is in studies of hydrodesulfurization (HDS), a critical catalytic process used in petroleum refining to remove sulfur from fuels.

Researchers use this compound to probe the intricate steps of HDS, including C-S bond cleavage and hydrogenation pathways. For example, it has been identified as a reaction intermediate in the HDS of 2-methylthiophene (B1210033) and as a product in the thermal cracking and HDS of tetrahydrothiophene (B86538). cup.edu.cnscispace.com Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), have modeled the interaction of this compound with catalyst surfaces such as molybdenum disulfide (MoS₂). researchgate.net These computational models help elucidate reaction intermediates and compare the catalytic activities of different materials, providing insights into how to optimize industrial HDS processes. researchgate.net

Overview of Research Trajectories: From Fundamental Spectroscopy to Applied Catalysis

The scientific investigation of this compound spans from fundamental molecular characterization to its behavior in applied catalytic systems. This trajectory reflects a comprehensive approach to understanding its chemical nature and harnessing it for practical purposes.

Fundamental Spectroscopy: Early research focused on characterizing the molecule and its reaction intermediates using various spectroscopic techniques. acs.org For instance, γ-radiolysis and photolysis studies were conducted to trap and identify reactive intermediates, providing foundational knowledge of its bond-breaking processes. acs.org More advanced spectroscopic methods, such as molecular beam Fourier transform microwave spectroscopy, have been employed to perform detailed conformational analysis. researchgate.net These studies revealed that this compound exists in two stable twist conformations, providing highly accurate molecular parameters. researchgate.net

Applied Catalysis: Building on this fundamental understanding, research has extended into the realm of applied catalysis. ox.ac.ukupertis.ac.id this compound is a key molecule in studying both homogeneous and heterogeneous catalysis. In homogeneous catalysis, ruthenium complexes have been shown to be effective catalyst precursors for the hydrogenation of 2-methylthiophene to this compound under mild conditions. acs.org In heterogeneous catalysis, its behavior is central to hydrodesulfurization (HDS) research. cup.edu.cnresearchgate.net Studies have examined its reaction pathways on solid catalysts like nickel phosphide (B1233454) and molybdenum disulfide, aiming to understand the mechanisms of sulfur removal from fuel sources. cup.edu.cnresearchgate.net

Historical Context of this compound Investigation

The study of this compound has evolved over several decades. Foundational investigations into its fundamental chemical behavior can be traced back to the 1970s. A notable early study from 1976 focused on the reaction intermediates produced during the gamma radiolysis and photolysis of this compound at low temperatures, providing initial insights into its reactivity under energetic conditions. acs.org

Throughout the following years, its importance grew, particularly as a model compound for industrially relevant processes. The continuous need for cleaner fuels has driven extensive research into hydrodesulfurization (HDS) since the latter half of the 20th century, placing compounds like this compound at the center of mechanistic studies. cup.edu.cnresearchgate.net The development of sophisticated analytical and computational tools has enabled progressively more detailed investigations. For example, recent studies have utilized quantum chemical calculations to model its catalytic hydrodesulfurization on MoS₂ catalysts and high-resolution microwave spectroscopy to determine its precise gas-phase structure. researchgate.netresearchgate.net The identification of this compound as the most abundant sulfur-containing compound in thermally cracked naphtha from oilsands bitumen highlights its ongoing relevance in the context of processing unconventional fossil fuels. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylthiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPGNQYBSTXCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870909 | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-09-1 | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K290J6114Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conformational Analysis and Stereochemistry of 2 Methyltetrahydrothiophene

Theoretical Frameworks for Conformational Prediction

Theoretical chemistry offers powerful tools to predict the stable conformations of molecules like 2-methyltetrahydrothiophene. By employing various computational methods, researchers can determine the potential energy surface of the molecule and identify its energy minima, which correspond to stable conformers, and the transition states that connect them.

Quantum chemical calculations are instrumental in exploring the conformational possibilities of this compound. Methods such as Møller-Plesset perturbation theory (MP2), density functional theory (DFT), and Hartree-Fock (HF) are commonly used to optimize molecular geometries and calculate their corresponding energies. researchgate.net

Studies have shown that this compound exists in two stable twist conformations. researchgate.netcnjournals.com These conformers are characterized by the puckering of the five-membered ring. One conformer, with the methyl group in an equatorial-like position, is predicted to be lower in energy than the conformer with the methyl group in an axial-like orientation. researchgate.net For instance, calculations at the MP2/6-311++G(d,p) level of theory indicate an energy difference of approximately 4.34 kJ/mol between the two conformers. scholaris.ca The barriers to interconversion between these conformers have been calculated to be significant, exceeding 1000 cm⁻¹. researchgate.net

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kJ/mol) |

|---|---|---|

| Equatorial | MP2/6-311++G(d,p) | 0.00 |

| Axial | MP2/6-311++G(d,p) | 4.34 scholaris.ca |

This table presents the relative energies of the two twist conformers of this compound calculated at the MP2/6-311++G(d,p) level of theory.

The choice of basis set in quantum chemical calculations can significantly influence the calculated energies and geometries of molecules. utwente.nlwikipedia.orgpku.edu.cn For this compound, various basis sets have been employed to ensure the reliability of the theoretical predictions. The selection of a basis set, such as the Pople-style 6-311++G(d,p), involves a trade-off between computational cost and accuracy. researchgate.net The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution and, consequently, the molecular structure and energetics, especially for molecules containing heteroatoms like sulfur. researchgate.netpku.edu.cn The consistency of results across different basis sets provides confidence in the predicted conformational preferences. researchgate.net

Quantum Chemical Calculations (e.g., MP2, DFT, HF methods) for Energy Minima and Transition States

Spectroscopic Elucidation of Gas-Phase Structures

Experimental techniques, particularly high-resolution spectroscopy in the gas phase, are essential for validating and refining the theoretical predictions of molecular structures. These methods provide precise data on the rotational properties of molecules, which are directly related to their geometry.

Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy is a powerful technique for determining the rotational constants of molecules with high accuracy. researchgate.netcnjournals.comspectroscopyonline.com In this method, a sample is introduced into a vacuum chamber in a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures. This cooling simplifies the resulting spectrum, allowing for precise measurements of rotational transitions. By analyzing the frequencies of these transitions, the principal moments of inertia and, subsequently, the rotational constants (A, B, and C) of the molecule can be determined. nih.gov

The experimental rotational constants obtained from MB-FTMW spectroscopy serve as a benchmark for the theoretical calculations. researchgate.net By comparing the experimentally determined rotational constants with those calculated for the different predicted conformers, a definitive assignment of the observed spectrum to a specific conformer can be made. For this compound, two sets of rotational transitions were observed, corresponding to the two stable twist conformers. researchgate.netcnjournals.com The more intense spectrum was assigned to the lower-energy equatorial conformer, confirming the theoretical predictions. researchgate.net The Cremer-Pople notation is often used to describe the specific twist and envelope character of the five-membered rings. researchgate.net

Table 2: Experimental and Theoretical Rotational Constants (MHz) for the Equatorial Conformer of this compound

| Constant | Experimental | Calculated (MP2/6-311++G(d,p)) |

|---|---|---|

| A | 4150.3683 | 4125.8 |

| B | 2490.8148 | 2478.7 |

| C | 1993.4549 | 1980.9 |

This table compares the experimentally determined rotational constants of the equatorial conformer of this compound with those calculated at the MP2/6-311++G(d,p) level of theory. researchgate.net

The study of isotopologues, which are molecules that differ only in their isotopic composition, provides further structural information. In the case of this compound, the spectrum of the ³⁴S-isotopologue of the most stable conformer was observed in its natural abundance of about 4%. researchgate.net The analysis of the rotational spectrum of this isotopologue allows for the determination of the coordinates of the sulfur atom within the molecule using Kraitchman's equations. This experimental data provides a stringent test of the theoretically calculated geometry. researchgate.net While hyperfine structure, which arises from the interaction of nuclear spins with the molecular rotation, can provide additional details about the electronic environment of specific nuclei, it was not reported as being resolved or analyzed for the primary isotopologues in the key studies of this compound. mpg.deosti.govarxiv.org

Assignment and Characterization of Different Conformers (e.g., Twist Structures)

Intramolecular Dynamics and Conformational Interconversion

The non-planar structure of the tetrahydrothiophene (B86538) ring gives rise to a complex conformational landscape governed by intramolecular dynamics. The interconversion between different stable conformations is a key aspect of its stereochemistry.

The study of this compound's conformational behavior through a combination of molecular beam Fourier transform microwave spectroscopy and quantum chemical calculations has revealed the existence of two stable twist conformers. researchgate.netrwth-aachen.de These conformers can interconvert through specific pathways that involve surmounting defined energy barriers.

Theoretical investigations have been conducted to map these interconversion pathways. Transition states connecting the stable conformers have been optimized using computational methods like the MP2/6-311++G(d,p) level of theory. researchgate.net These calculations help illustrate the intramolecular conversion mechanism between the different twist forms. While specific energy barriers for this compound are determined computationally, related studies on the this compound radical provide insight into the energetic differences between conformations. An analysis of the radical's ESR spectrum as a function of temperature indicates that the axial methyl conformation is energetically favored over the equatorial form, with an enthalpy difference of approximately 1.7 kcal/mol. osti.gov

| Conformer Attribute | Finding | Method |

| Stable Conformers | Two twist conformers observed | MB-FTMW Spectroscopy & Quantum Chemistry researchgate.net |

| Interconversion | Transition states optimized to illustrate pathways | Computational (MP2/6-311++G(d,p)) researchgate.net |

| Radical Conformation | Axial methyl favored over equatorial | ESR Spectroscopy osti.gov |

| Enthalpy Difference (Radical) | 1.7 kcal/mol | ESR Spectroscopy osti.gov |

| Entropy Difference (Radical) | -4.2 cal deg⁻¹ mol⁻¹ | ESR Spectroscopy osti.gov |

Five-membered rings like tetrahydrothiophene are not flat and undergo a type of conformational motion known as pseudorotation to relieve ring strain. rsc.org This process involves out-of-plane deformations that cycle through a series of twist and envelope conformations without significant changes in bond lengths or angles. rsc.org

For the parent compound, tetrahydrothiophene (THT), the most stable conformation in the gas phase is the twist form, which has C₂ symmetry. rsc.orgacs.org The interconversion between the two enantiomeric twist conformers (C₂ and C₂') proceeds through an envelope (or bent) conformation with Cₛ symmetry, which acts as a saddle point on the potential energy surface. rsc.orgacs.orgsci-hub.st The energy barrier for this interconversion in THT is relatively small. researchgate.net This dynamic process is described by a two-dimensional potential energy surface that maps the ring-bending and ring-twisting modes. rsc.org The study of the cationic ground state of THT further confirms that the twisted conformer represents the global minimum on the potential energy surface. rsc.orgresearchgate.net

| Ring System | Most Stable Conformation | Symmetry | Interconversion Pathway |

| Tetrahydrothiophene (THT) | Twist | C₂ | via Envelope (Cₛ) conformation acs.orgsci-hub.st |

| Cyclopentane | Twist / Envelope | C₂ / Cₛ | Nearly free pseudorotation rsc.orgscience.gov |

Pathways and Barriers of Intramolecular Conversion

Stereochemical Considerations and Synthetic Control

The presence of a substituent on the tetrahydrothiophene ring, as in this compound, introduces additional stereochemical complexity that necessitates precise control during chemical synthesis.

This compound is an inherently chiral molecule due to the stereogenic center at the C2 position. The methyl group can be oriented in either an (R) or (S) configuration, leading to a pair of enantiomers.

Furthermore, the non-planar nature of the tetrahydrothiophene ring itself is a source of chirality. The stable twist (C₂) conformation is chiral, meaning that even unsubstituted tetrahydrothiophene exists as a pair of rapidly interconverting enantiomers. acs.orgsci-hub.st In the solid state, it is possible for THT to crystallize in a chiral space group, resulting in a spontaneous resolution where a single crystal contains only one of the conformational enantiomers. acs.orgsci-hub.st The introduction of a methyl group at the C2 position creates a fixed, configurationally stable chiral center, making the resolution of its (R) and (S) enantiomers a primary focus for stereochemical studies and applications.

The development of stereoselective methods to prepare functionalized tetrahydrothiophenes is of significant interest, as these chiral scaffolds are valuable in asymmetric catalysis and as biologically active molecules. beilstein-journals.org Several strategies have emerged to control the relative and absolute stereochemistry of substituents on the tetrahydrothiophene ring.

Organocatalytic cascade reactions have proven to be a successful and direct approach. For instance, a cascade sulfa-Michael/aldol reaction between nitroalkenes and 1,4-dithiane-2,5-diol (B140307), catalyzed by a chiral secondary amine thiourea, yields 3,4,5-substituted tetrahydrothiophenes with good yields and moderate stereoselectivities. beilstein-journals.orgbeilstein-journals.org Another powerful method involves the acid-promoted condensation of mercapto allylic alcohols with aldehydes and ketones, which can produce 3-acyltetrahydrothiophenes with high stereoselectivity, particularly favoring cis side chains at the C2 and C5 positions. acs.orgsci-hub.se A thia-Michael/aldol cascade reaction catalyzed by DABCO has also been developed to afford diversely functionalized tetrahydrothiophenes with excellent diastereoselectivity. rsc.org

| Synthetic Method | Reactants | Catalyst / Promoter | Key Features |

| Cascade Sulfa-Michael/Aldol | Nitroalkenes, 1,4-Dithiane-2,5-diol | Chiral Amine-Thiourea | Access to 3,4,5-substituted THTs with a quaternary stereocenter. beilstein-journals.org |

| Acid-Promoted Condensation | Mercapto Allylic Alcohols, Aldehydes/Ketones | Acid (e.g., TsOH) | High stereoselectivity for cis-2,5-disubstituted THTs. acs.orgsci-hub.se |

| Thia-Michael/Aldol Cascade | Various | DABCO | Excellent diastereoselectivity for tri-substituted THTs. rsc.org |

| Reductive Amination | β-keto-ester derivatives | Bulky Hydride Source | High stereoselectivity (dr: 10:1) for bicyclic amine systems. mdpi.com |

Determining the absolute configuration of a chiral molecule like this compound is essential for understanding its properties and interactions. A combination of spectroscopic and computational techniques is typically employed for this purpose. researchgate.netpurechemistry.org

X-ray crystallography is a definitive method, provided a suitable single crystal of the compound or a derivative can be obtained. purechemistry.org For chiral thiophene (B33073) derivatives, analysis of the crystal structure allows for unambiguous assignment of the spatial arrangement of atoms. rsc.org

In the absence of suitable crystals, chiroptical spectroscopic methods are powerful alternatives. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. acs.orgacs.org The experimental VCD and ECD spectra are compared with spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). rsc.orgacs.org A strong match between the experimental and calculated spectra for a specific enantiomer allows for a confident assignment of the absolute configuration. rsc.orgacs.org This combined experimental-computational approach has been successfully applied to determine the absolute configuration of complex chiral thiophenes. rsc.orgacs.org

Advanced Synthetic Methodologies and Reactivity Profiles

Strategies for the Synthesis of 2-Methyltetrahydrothiophene and its Derivatives

The construction of the this compound scaffold can be achieved through various synthetic routes, including the formation of the heterocyclic ring from acyclic precursors or the modification of existing heterocyclic systems.

Heterocyclic Ring Formation and Alkylation Reactions

A foundational method for synthesizing the tetrahydrothiophene (B86538) ring involves the reaction of appropriate linear precursors. The most common approach is the reaction of a 1,4-disubstituted butane (B89635) with a sulfide (B99878) source. For instance, reacting 1,4-dihalopentane with sodium sulfide (Na₂S) leads to a double nucleophilic substitution, resulting in the formation of the this compound ring.

Variations of this strategy include base-promoted intramolecular cyclization. A notable method for preparing chiral tetrahydrothiophenes involves a highly stereospecific, base-promoted carbon-sulfur bond formation via a double SN2 displacement mechanism, which circumvents the need for highly toxic hydrogen sulfide gas. organic-chemistry.org

Derivatization from Thiophene (B33073) Precursors via Hydrogenation

A principal industrial and laboratory route to this compound is the catalytic hydrogenation of 2-methylthiophene (B1210033). This reaction saturates the aromatic thiophene ring to yield its corresponding cyclic sulfide. This process is a key step in the hydrodesulfurization (HDS) of fuel feedstocks, where thiophenic compounds must be removed. google.com

Several catalytic systems are effective for this transformation. For example, the heterobimetallic polyhydride complex, CpRu(μ-H)₄OsCp, has been shown to be an effective catalyst precursor for the hydrogenation of 2-methylthiophene to this compound. The HDS of 3-methylthiophene (B123197) is proposed to proceed through two main pathways: a direct desulfurization (DDS) route and a hydrogenation (HYD) route. google.com In the HYD pathway, the thiophene ring is first hydrogenated to form 3-methyltetrahydrothiophene (3-MTHT) before the C-S bond is cleaved. google.com

Nucleophilic Substitution and Cycloaddition Reactions

Modern synthetic chemistry offers sophisticated methods for constructing the tetrahydrothiophene ring through nucleophilic substitution and cycloaddition reactions. Intramolecular S-vinylation, using a copper(I) iodide catalyst and a potassium phosphate (B84403) base, has been successfully used to synthesize cyclic sulfides from thiols with vinyl chlorides or bromides. organic-chemistry.org

Cycloaddition reactions represent a powerful tool for building the tetrahydrothiophene skeleton, often with high stereocontrol. The [3+2]-cycloaddition of thiocarbonyl ylides (thiocarbonyl S-methanides), generated in situ, with electron-deficient alkenes is a well-established method for creating highly functionalized tetrahydrothiophenes. beilstein-journals.org Similarly, formal [3+2]-cycloaddition reactions between thioketones and donor-acceptor cyclopropanes, catalyzed by scandium triflate, yield tetrahydrothiophene derivatives diastereoselectively. beilstein-journals.orgbeilstein-journals.org These reactions proceed via a nucleophilic attack of the sulfur atom on the activated cyclopropane (B1198618) ring. beilstein-journals.org Other variations include the sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, which produces trisubstituted tetrahydrothiophenes with high stereocontrol. organic-chemistry.org

Reaction Mechanisms Involving the Sulfur Atom

The sulfur atom in this compound governs its reactivity, particularly in oxidation and bond-cleavage reactions. cymitquimica.comchemimpex.com

Oxidation Reactions to Sulfoxides and Sulfones (e.g., this compound 1,1-dioxide)

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (this compound-1-oxide) or further oxidized to the sulfone (this compound-1,1-dioxide). The choice of oxidant and reaction conditions determines the final product. acs.org Comprehensive oxidation to the sulfone is often simpler than achieving a mild, selective oxidation to the sulfoxide. acs.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common oxidant, often used in conjunction with a catalyst to control the selectivity. For instance, using H₂O₂ with a tantalum carbide catalyst selectively yields sulfoxides, whereas a niobium carbide catalyst promotes the formation of sulfones. researchgate.net Other systems, such as ceric ammonium (B1175870) nitrate (B79036) on silica (B1680970) gel with sodium bromate, or iodosobenzene, are also effective for the chemoselective oxidation of sulfides to sulfoxides. beilstein-journals.org The synthesis of 3-mercapto-2-methyltetrahydrothiophene 1,1-dioxide, a derivative, likely involves the oxidation of the corresponding tetrahydrothiophene using an oxidant like hydrogen peroxide or m-CPBA. vulcanchem.com

Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidizing System | Predominant Product | Reference(s) |

|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | researchgate.net |

| H₂O₂ / Niobium Carbide | Sulfone | researchgate.net |

| H₂O₂ / Silica-based Tungstate Catalyst | Sulfoxide or Sulfone (controlled by stoichiometry) | researchgate.net |

| Ceric Ammonium Nitrate / Sodium Bromate | Sulfoxide | |

| Iodosobenzene | Sulfoxide | beilstein-journals.org |

C-S Bond Activation and Cleavage Processes

The activation and subsequent cleavage of the carbon-sulfur (C-S) bond in this compound are fundamental processes in petroleum refining and synthetic chemistry. Studies involving gamma radiolysis of glassy this compound at 77 K indicate that the primary chemical event is the rupture of a C-S bond. acs.org

In the context of hydrodesulfurization (HDS), the cleavage of the C-S bond is the ultimate goal. For thiophenic compounds, this can occur via two primary mechanisms after adsorption onto the catalyst surface: google.com

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds in the thiophene ring without prior hydrogenation of the ring itself.

Hydrogenation (HYD): In this route, the thiophene ring is first partially or fully hydrogenated to form a tetrahydrothiophene intermediate, such as this compound. google.com Subsequently, the C-S bond in this saturated intermediate is cleaved through hydrogenolysis to release the sulfur as hydrogen sulfide and produce a hydrocarbon. google.com

Application in Complex Molecular Architecture Synthesis

This compound is a valuable building block in organic synthesis due to its five-membered sulfur-containing ring structure. chemimpex.com This heterocyclic scaffold allows for its use as an intermediate in the construction of more complex molecules for various applications. chemimpex.com

In the field of agrochemicals and fine chemicals, this compound and its derivatives serve as important intermediates. chemimpex.comevitachem.com The tetrahydrothiophene ring system can be incorporated into larger molecules designed to have specific biological activities or chemical properties. While specific, publicly detailed pathways from this compound to commercial agrochemicals are often proprietary, the literature indicates that sulfur-containing heterocycles are integral to the synthesis of various pesticides. For instance, derivatives like 3,4-Dibromo-2-methyltetrahydrothiophene 1,1-dioxide are recognized as intermediates in the synthesis of agrochemicals. evitachem.com The development of agrochemical intermediates is a specialized field focusing on creating pure and precise compounds that form the basis of effective crop protection products. framochem.com

The this compound moiety is a key structural feature in the synthesis of several pharmaceutical compounds. chemimpex.com Its most notable application is as a precursor in some synthetic routes to Biotin (also known as Vitamin B7 or Vitamin H). chemicalbook.comscripps.edugenome.jpgoogle.com Biotin is an essential coenzyme in all organisms and is a vital component in human metabolism. chemicalbook.comgenome.jp The synthesis of Biotin involves the construction of a fused imidazolidinone ring onto the tetrahydrothiophene core. The methyl group of this compound can serve as a handle for further functionalization or as a key element in establishing the final stereochemistry of the target molecule.

Furthermore, substituted this compound rings are being explored as scaffolds for novel therapeutic agents. Research has been conducted on the synthesis of 5'-deoxy-4'-thio-L-nucleoside analogues, which incorporate a 3,4-dihydroxy-5-methyltetrahydrothiophene-2-yl moiety. nih.gov Certain compounds from this class have demonstrated potent antitumor activity against human leukemia cell lines in vitro, highlighting the potential of this heterocyclic system in medicinal chemistry. nih.gov The table below lists examples of biologically active compounds whose synthesis involves a methyltetrahydrothiophene core.

| Compound Class/Name | Therapeutic Area/Function | Role of Methyltetrahydrothiophene Core | Reference |

|---|---|---|---|

| Biotin (Vitamin B7) | Vitamin, Coenzyme | Core structural backbone | chemicalbook.com, scripps.edu |

| 5'-deoxy-4'-thio-L-nucleosides | Antitumor (in vitro) | Heterocyclic scaffold for nucleoside analogues | nih.gov |

Catalytic Applications and Reaction Engineering

Hydrodesulfurization (HDS) Processes

Hydrodesulfurization is a catalytic process that removes sulfur from natural gas and refined petroleum products by reacting it with hydrogen. The primary goal of HDS is to reduce the emissions of sulfur oxides (SOx) that result from the combustion of sulfur-containing fuels, as these are major contributors to acid rain and air pollution.

2-Methyltetrahydrothiophene as a Model Compound for Desulfurization Studies

This compound is frequently utilized as a model reactant in laboratory-scale HDS studies to understand the desulfurization of saturated cyclic sulfides. researchgate.netresearchgate.net These compounds, along with substituted thiophenes, are among the most refractory sulfur-containing molecules in petroleum fractions, making their removal essential for producing ultra-low sulfur fuels. ethz.ch By studying the HDS of 2-MTHT, researchers can gain insights into reaction mechanisms, catalyst activity, and selectivity under various process conditions. These studies often involve comparing its reactivity to other model compounds like thiophene (B33073), dibenzothiophene (B1670422) (DBT), and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) to understand the influence of molecular structure on desulfurization. researchgate.netethz.ch

Catalytic Pathways and Mechanisms (e.g., Hydrogenolysis of C-S bonds)

The hydrodesulfurization of thiophenic compounds, including the saturated analog 2-MTHT, is generally understood to proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). mdpi.comrsc.org

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the heterocyclic ring. For 2-MTHT, this would lead to the formation of various C5 hydrocarbons.

Hydrogenation (HYD): In this route, the sulfur-containing ring is first hydrogenated. In the case of aromatic thiophenes, this leads to the formation of tetrahydrothiophene (B86538) intermediates. For 2-MTHT, which is already saturated, the pathway involves the opening of the ring followed by hydrogenation and desulfurization steps. mdpi.comresearchgate.net

The C-S bond hydrogenolysis is a key step in both pathways. ethz.ch The reaction of 2-methylthiophene (B1210033), a related compound, over a CoMo/Al2O3 catalyst shows the formation of this compound (2-MTHT) as an intermediate, which then undergoes further reaction to produce pentenes and n-pentane. researchgate.net The product distribution between these pathways is highly dependent on the catalyst type, reaction temperature, and hydrogen pressure. researchgate.net For instance, at high pressure and low temperature, tetrahydrothiophene can be a major intermediate in the HDS of thiophene. researchgate.net

Theoretical Investigations of HDS over Transition Metal Catalysts (e.g., MoS₂, WS₂, Ni₂P, ReS₂)

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of 2-MTHT HDS at the molecular level. These investigations provide insights into the adsorption of the molecule on the catalyst surface, the nature of the active sites, and the energy barriers for different reaction steps.

MoS₂-based catalysts: Molybdenum disulfide (MoS₂), often promoted with cobalt or nickel, is the workhorse catalyst in industrial HDS. rsc.orgmdpi.com Theoretical studies on MoS₂ have modeled the catalyst as a site with anionic vacancies. researchgate.net These studies suggest that the presence of a methyl group on the carbon atom adjacent to the sulfur in 2-MTHT causes a slight stretching of that C-S bond compared to the other C-S bond. researchgate.net The reaction is proposed to proceed through two competitive pathways depending on which C-S bond is initially attacked. researchgate.net The addition of a cobalt promoter to MoS₂ is believed to accelerate the prehydrogenation steps. rsc.org

Ni₂P catalysts: Nickel phosphide (B1233454) (Ni₂P) has emerged as a highly active HDS catalyst. dicp.ac.cncup.edu.cnmpg.de Research indicates that Ni₂P catalysts can be significantly more active than conventional sulfided Ni-Mo catalysts. dicp.ac.cn DFT studies on Ni₂P have explored the HDS mechanism of tetrahydrothiophene, a similar molecule, suggesting that hydrogenation is a likely reaction route. cup.edu.cnamsterdamwebdesign.com The crystal structure of Ni₂P features two distinct nickel sites, a tetrahedral Ni(1) and a square pyramidal Ni(2), which are thought to play different roles in the catalytic cycle, with the Ni(2) site being particularly active for the hydrogenation pathway. mpg.de

ReS₂ catalysts: Rhenium disulfide (ReS₂) has also been investigated for HDS. A composite of ReS₂ and carbon (ReS₂/C) has shown superior catalytic performance in the HDS of 3-methylthiophene (B123197) compared to a commercial CoMo/γ-Al₂O₃ catalyst, particularly at higher temperatures. mdpi.comresearchgate.net This enhanced activity is attributed to the presence of non-stoichiometric sulfur species and a high proportion of structural defects at the edges of the ultra-small ReS₂ layers. mdpi.comresearchgate.net

The table below summarizes the apparent activation energies for the HDS of 3-methylthiophene over different catalysts.

| Catalyst | Apparent Activation Energy (Ea) (kJ mol⁻¹) |

| ReS₂/C | 94 |

| Sulfided CoMo/γ-Al₂O₃ | 75 |

| Data sourced from mdpi.com |

Catalyst Design and Performance Evaluation for this compound HDS

The design of effective HDS catalysts focuses on maximizing the number of active sites, optimizing the electronic properties of these sites, and ensuring stability under harsh reaction conditions. The performance of these catalysts is typically evaluated in terms of conversion of the sulfur compound and selectivity towards the desired desulfurized products.

While HDS is predominantly a heterogeneous catalytic process, homogeneous catalysts have also been explored. upertis.ac.idwikipedia.orgresearchgate.net For example, a bis(dihydrogen) ruthenium complex, [RuH₂(η²-H₂)₂(PCy₃)₂], has been shown to be an effective precursor for the homogeneous hydrogenation of 2-methylthiophene to this compound under mild conditions (80 °C, 3 bar H₂). acs.org Transition metal polyhydride complexes are also known to catalyze a wide range of organic transformations, including hydrogenation reactions. rsc.org However, the challenges of separating the catalyst from the products and catalyst deactivation have limited the industrial application of homogeneous catalysts for HDS.

Heterogeneous catalysts are the standard for industrial HDS. upertis.ac.idsavemyexams.com These typically consist of metal sulfides supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). mdpi.com

Catalyst Composition: Co-promoted MoS₂ and Ni-promoted MoS₂ or WS₂ are the most common formulations. mdpi.com The choice of promoter can influence the selectivity of the catalyst, with Ni-promoted catalysts generally favoring the hydrogenation pathway, while Co-promoted catalysts are often more selective for the direct desulfurization route. The development of nickel phosphide (Ni₂P) catalysts represents a significant advancement, offering high activity and stability. dicp.ac.cnmpg.dersc.org

Performance Evaluation: The performance of heterogeneous catalysts for 2-MTHT HDS is assessed by measuring the conversion of 2-MTHT and the distribution of products over a range of temperatures and pressures. For instance, the HDS of 3-methylthiophene over a ReS₂/C composite and a CoMo/γ-Al₂O₃ catalyst was evaluated at temperatures between 280 and 340 °C. mdpi.com The ReS₂/C catalyst showed significantly higher activity at 340 °C. mdpi.com

The following table presents the reaction rates for the HDS of 3-methylthiophene over ReS₂/C and a reference CoMo/γ-Al₂O₃ catalyst at different temperatures.

| Temperature (°C) | ReS₂/C Reaction Rate (10⁻⁸ mol g⁻¹ Cat s⁻¹) | CoMo/γ-Al₂O₃ Reaction Rate (10⁻⁸ mol g⁻¹ Cat s⁻¹) |

| 280 | ~35-37 | ~35-37 |

| 340 | Higher Activity (31% more active) | Lower Activity |

| Data sourced from mdpi.com |

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental fate of a chemical compound describes its transport and transformation in different environmental compartments like water, soil, and air. For 2-Methyltetrahydrothiophene, this involves understanding how it is broken down by biological and chemical processes. ibacon.comfera.co.uk

Biotransformation is the chemical modification of substances by living organisms, a key process in degrading environmental contaminants. mhmedical.com This metabolic conversion generally aims to change lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) ones, facilitating their excretion. mhmedical.comfoodsafety.institute The process typically occurs in two main phases: Phase I reactions, which introduce or expose functional groups like hydroxyl (-OH) or carboxyl (-COOH) through oxidation, reduction, or hydrolysis, and Phase II reactions, which conjugate the modified compound with endogenous molecules to further increase water solubility. mhmedical.com

While specific, detailed microbial degradation pathways for this compound are not extensively documented in the provided literature, its behavior can be inferred from related compounds and general xenobiotic degradation principles. ethz.ch For instance, microorganisms are known to degrade a wide variety of hydrocarbons and xenobiotics, often using them as a source of energy and essential elements. ethz.chenviro.wikislideshare.net The degradation of aromatic and heterocyclic compounds typically starts with the addition of molecular oxygen by monooxygenase and dioxygenase enzymes. enviro.wiki

A specific instance of this compound biotransformation is observed in winemaking. An increase in the concentration of the amino acid cysteine in grape musts can lead to higher levels of cis-2-methyltetrahydrothiophene-3-ol in the finished wine, a product of yeast metabolism. ucp.pt This demonstrates a clear biological conversion of a precursor into a derivative of this compound. Furthermore, THT compounds, a class that includes this compound, have been observed to readily degrade in water, suggesting susceptibility to microbial action. epa.gov

The most studied microbial degradation pathway for similar thiophenic compounds like dibenzothiophene (B1670422) (DBT) is the "4S" pathway, utilized by bacteria such as Rhodococcus species. frontiersin.org This pathway specifically targets the sulfur atom without breaking down the carbon structure. frontiersin.org

The 4S Biodesulfurization Pathway (Example with DBT)

DBT → DBT sulfoxide (B87167) (DBTO): Catalyzed by DszC monooxygenase.

DBTO → DBT sulfone (DBTO₂): Also catalyzed by DszC monooxygenase.

DBTO₂ → 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS): Catalyzed by DszA monooxygenase, which cleaves a C-S bond.

HPBS → 2-hydroxybiphenyl (2-HBP) + sulfite (B76179) (HSO₃⁻): Catalyzed by DszB desulfinase, which removes the sulfur.

This oxidative pathway serves as a primary model for how microorganisms could achieve biodesulfurization of compounds like this compound. frontiersin.org

In addition to biological processes, chemicals in the environment can undergo abiotic (non-biological) degradation. Key mechanisms include hydrolysis and phototransformation (photolysis). ibacon.comfera.co.uk Regulatory frameworks often require data on these degradation pathways to assess a chemical's persistence and environmental risk. ecfr.gov

Hydrolysis: This is the breakdown of a substance by reaction with water. Studies are typically conducted at various pH levels (e.g., 4, 7, and 9) to determine the rate of degradation in different aqueous environments. fera.co.uk

Phototransformation: This involves the degradation of a chemical due to the absorption of light, particularly ultraviolet (UV) radiation from the sun. ibacon.com This process is significant for compounds present in surface waters or on soil surfaces. ibacon.comfera.co.uk A chemical's susceptibility to direct photolysis is not required if its electronic absorption spectrum shows no absorbance in the environmentally relevant range of 290-800 nm. ecfr.gov

While specific experimental data on the hydrolysis and photolysis rates of this compound were not found in the search results, it has been noted that THT compounds can degrade in water. epa.gov The thermal cracking of the related compound tetrahydrothiophene (B86538) can also produce small amounts of this compound, indicating its formation and degradation are influenced by temperature and chemical conditions. cup.edu.cn

Biotransformation and Microbial Degradation Pathways

Remediation Strategies and Environmental Impact Mitigation

Remediation strategies for sulfur-containing organic compounds like this compound focus on desulfurization—the removal of sulfur. This is critical in the petroleum industry to produce cleaner fuels and for cleaning up environmental contamination. Both catalytic and biological methods have been developed for this purpose.

Catalytic Hydrodesulfurization (HDS) is a well-established industrial process used to remove sulfur from petroleum products. researchgate.net In this process, sulfur compounds react with hydrogen gas at high temperatures and pressures over a solid catalyst, typically containing cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) on an alumina (B75360) support. researchgate.net

In the context of 2-methylthiophene (B1210033) (2-MT), a related unsaturated compound found in gasoline, this compound (2-MTHT) is a key reaction intermediate. researchgate.netscispace.com The process ultimately breaks the carbon-sulfur bonds, releasing the sulfur as hydrogen sulfide (B99878) (H₂S) and converting the carbon skeleton into a hydrocarbon. researchgate.net

Interactive Table: Reaction Pathway of 2-Methylthiophene HDS

| Reactant | Intermediate | Final Products | Catalyst System | Reference |

|---|---|---|---|---|

| 2-Methylthiophene (2-MT) | This compound (2-MTHT) | n-Pentane, Pentenes | CoMo/Al₂O₃ | researchgate.net |

Biological Desulfurization (BDS) offers an alternative under milder, more environmentally friendly conditions. mdpi.com This approach uses microorganisms or their enzymes to selectively remove sulfur from organic compounds. frontiersin.orgmdpi.com

Oxidative Biodesulfurization (ODS): This method, often employing the 4S pathway, uses aerobic microorganisms that oxidize the sulfur atom, leading to C-S bond cleavage and the formation of a hydroxylated hydrocarbon and inorganic sulfite. frontiersin.org Several bacterial strains, including Rhodococcus and Stenotrophomonas, have been isolated for their ability to desulfurize dibenzothiophene and its derivatives. frontiersin.org

Anaerobic Biodesulfurization: Some microbes can degrade thiophenic compounds in the absence of oxygen. jscimedcentral.com This process is often slower and may be affected by the steric hindrance of substituent groups on the thiophene (B33073) ring. jscimedcentral.com

Enzymatic Desulfurization: Isolated enzymes, such as peroxidases, can be used in biocatalytic systems to oxidize sulfur compounds. mdpi.com These enzymes can be immobilized on supports like lignin (B12514952) nanoparticles to improve stability and reusability. mdpi.com

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sabangcollege.ac.inacs.org A key principle is the use of "safer solvents and auxiliaries" that are less toxic and have a smaller environmental footprint. acs.orgresearchgate.net

This compound has been noted for its low toxicity and favorable environmental profile, positioning it as a potentially safer alternative to other sulfur-containing compounds in certain applications. chemimpex.com This aligns with the green chemistry goal of designing safer chemicals. acs.org

While its oxygen analog, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a well-documented "green solvent" derived from renewable resources like corncobs, the environmental profile of this compound is less extensively studied. nih.gov However, the focus on developing bio-based chemicals and designing molecules for degradation is a central theme of sustainable chemistry. sabangcollege.ac.inacs.org The fact that this compound is susceptible to biodegradation and can be targeted by desulfurization technologies supports its potential for a more favorable environmental profile compared to highly recalcitrant organosulfur compounds. epa.govfrontiersin.org

Interactive Table: Green Chemistry Principles and this compound

| Green Chemistry Principle | Relevance to this compound | Reference |

|---|---|---|

| Designing Safer Chemicals | Reported to have low toxicity and a favorable environmental profile. | chemimpex.com |

| Design for Degradation | THT compounds are known to degrade in water; biological and catalytic degradation pathways exist. | epa.govfrontiersin.orgresearchgate.net |

| Use of Catalysis | Can be transformed and degraded via catalytic processes (HDS) and biocatalysis (BDS). | frontiersin.orgresearchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like 2-Methyltetrahydrothiophene. weebly.comslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. researchgate.netyoutube.com

In a typical ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. For this compound, one would expect distinct signals for the methyl protons and the protons on the tetrahydrothiophene (B86538) ring. The chemical shift of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. youtube.com The integration of the peak areas reveals the relative number of protons responsible for each signal. youtube.com Furthermore, spin-spin coupling between adjacent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which provides valuable information about the connectivity of the atoms. slideshare.net

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. youtube.com While standard ¹³C NMR spectra are typically decoupled to show each carbon as a singlet, more advanced techniques can provide information about the number of attached protons. youtube.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. etamu.edu For this compound, MS can confirm its molecular formula (C₅H₁₀S) and provide structural information through analysis of its fragmentation pattern. nist.govnist.gov When a molecule of this compound is ionized in the mass spectrometer, it forms a molecular ion which then fragments in a characteristic way, providing a unique "fingerprint" for the compound. etamu.edunist.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S | nist.gov |

| Molecular Weight | 102.198 g/mol | nist.gov |

| CAS Registry Number | 1795-09-1 | nist.govnist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry. scioninstruments.com This hybrid technique is particularly well-suited for the analysis of volatile compounds like this compound in complex mixtures, such as those found in food and environmental samples. scioninstruments.comsepscience.comnih.gov

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. etamu.edu As each separated component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and detected. etamu.edu The resulting data includes a chromatogram showing the retention time of each compound and a mass spectrum for each chromatographic peak. etamu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, resulting in an IR spectrum that is characteristic of the molecule's functional groups. libretexts.orgvscht.cz Raman spectroscopy provides similar information but is based on the inelastic scattering of light.

Electron Diffraction for Gas-Phase Structure Determination

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometrical structure of molecules in the gaseous state, free from the intermolecular forces present in liquids and solids. wikipedia.org This method provides accurate measurements of bond lengths, bond angles, and torsional angles. wikipedia.orgarxiv.org

Studies on related five-membered ring compounds, such as tetrahydrofuran (B95107) and cis-2-methyltetrahydrothiophene-1-oxide, have been conducted using electron diffraction, revealing details about their ring conformations. scispace.comrsc.orgrsc.org For instance, the study of cis-2-methyltetrahydrothiophene-1-oxide showed that the five-membered ring adopts an asymmetric, non-planar conformation. rsc.orgrsc.org It is expected that this compound would also exhibit a non-planar, likely twisted or envelope, conformation in the gas phase. researchgate.net Combining experimental electron diffraction data with theoretical calculations can lead to a highly refined molecular structure. lam-nguyen.de

Interactive Data Table: Selected Bond Distances from an Electron Diffraction Study of a Related Compound (cis-2-methyltetrahydrothiophene-1-oxide)

| Bond | Bond Length (r_g/Å) | Estimated Total Error (Å) | Source |

| S-C | 1.8344 | 0.0037 | rsc.org |

| (S)C-C(H₂) | 1.5398 | 0.0034 | rsc.org |

| C-C(H₃) | 1.5438 | 0.0032 | rsc.org |

| S=O | 1.4852 | 0.0031 | rsc.org |

| C-H | 1.1243 | 0.0026 | rsc.org |

Integration of Experimental and Computational Spectroscopic Data

The most comprehensive understanding of the structure and properties of this compound is achieved through the integration of various experimental spectroscopic data with high-level computational methods. arxiv.org Computational chemistry, particularly using methods like Density Functional Theory (DFT) and ab initio calculations, can predict molecular geometries, NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters. dntb.gov.uanih.gov

By comparing computationally predicted spectra with experimental NMR, IR, Raman, and electron diffraction data, a more accurate and detailed structural assignment can be made. nih.gov For example, theoretical calculations can help to assign the various conformers of this compound and predict their relative energies, which can then be correlated with experimental observations. researchgate.net This synergistic approach is crucial for resolving ambiguities in experimental data and for gaining deeper insights into the molecule's conformational landscape and electronic structure. arxiv.orgnih.gov

Theoretical and Computational Studies of 2 Methyltetrahydrothiophene

Electronic Structure Theory

Theoretical and computational chemistry provide powerful tools to investigate the intrinsic electronic properties of 2-methyltetrahydrothiophene, offering insights that complement experimental findings. These studies primarily focus on understanding the molecule's reactivity, stability, and intermolecular interactions through the lens of its electronic architecture.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netrsc.org For thiophene (B33073) and its derivatives, the HOMO and LUMO are typically delocalized over the entire molecule. researchgate.net In the case of this compound, the presence of the sulfur atom with its lone pairs of electrons significantly influences the HOMO, making it a primary site for electrophilic attack. The methyl group, being an electron-donating group, can also modulate the energy levels of the frontier orbitals.

The analysis of HOMO and LUMO energies provides valuable data for predicting how this compound will interact with other chemical species, such as catalysts or reactants. These calculations are fundamental in understanding reaction mechanisms at a molecular level.

Table 1: Calculated Frontier Molecular Orbital Energies for a Thiophene Derivative

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | -6.5 | -1.0 | 5.5 |

| HF/6-31G* | -8.2 | 2.1 | 10.3 |

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar sulfur-containing heterocyclic compounds. Actual values for this compound would require specific calculations.

Electron Density Distribution and Electrostatic Potential

The electron density distribution within the this compound molecule reveals how electrons are shared between its constituent atoms. This distribution can be calculated using quantum chemical methods and visualized to identify regions of high and low electron density. univ-lorraine.fr The electrostatic potential (ESP) map, which is derived from the electron density, provides a visual representation of the charge distribution on the molecular surface. walisongo.ac.idpreprints.org

The ESP map is particularly useful for predicting non-covalent interactions and identifying reactive sites. preprints.org Regions of negative electrostatic potential (often colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. preprints.org Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. walisongo.ac.id

Reaction Pathway Modeling and Energy Landscapes

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving this compound, particularly in the context of catalysis.

Transition State Characterization in Catalytic Reactions

The hydrodesulfurization (HDS) of thiophenic compounds, including this compound, is a critical process in the petroleum industry. acs.org Computational studies play a key role in understanding the intricate pathways of these reactions. By modeling the reaction on a catalyst surface, researchers can identify and characterize the transition states for each elementary step. nih.gov

A transition state represents the highest energy point along the reaction coordinate between reactants and products. nih.gov Its geometry and energy determine the activation barrier of a reaction step. Computational methods, such as DFT, are used to locate these transient structures and calculate their energies. nih.gov For the HDS of this compound, this involves modeling the interaction of the molecule with the active sites of catalysts like molybdenum disulfide (MoS₂). dtic.mil The calculations can reveal the preferred reaction pathways, whether it be through direct desulfurization or a hydrogenation-first route. cup.edu.cn

Adsorption Studies on Catalyst Surfaces

The first step in any heterogeneous catalytic reaction is the adsorption of the reactant molecule onto the catalyst surface. researchgate.netwikipedia.org Computational studies are employed to investigate the adsorption of this compound on various catalytically active surfaces. researchgate.net These studies determine the most stable adsorption geometries and calculate the corresponding adsorption energies.

The interaction between this compound and the catalyst surface is often multi-faceted, involving the sulfur atom's lone pairs interacting with metal sites on the catalyst. eolss.net The orientation of the molecule upon adsorption can significantly influence the subsequent reaction pathway. Theoretical calculations can explore different adsorption modes, such as flat-lying or tilted orientations, and identify the most energetically favorable configuration. cup.edu.cn For instance, studies on tetrahydrothiophene (B86538) on Ni₂P surfaces have shown that the molecule can adsorb in different ways, leading to the elongation of C-S bonds and facilitating their cleavage. cup.edu.cn

Computational Approaches to Conformational Dynamics

The five-membered ring of this compound is not planar and can adopt several conformations. researchgate.net Understanding the conformational dynamics of this molecule is essential as different conformers can exhibit different reactivities and interactions.

Quantum chemical calculations are used to explore the potential energy surface of this compound and identify its stable conformers. rwth-aachen.de These calculations have revealed that this compound primarily exists in two stable twist conformations. researchgate.net The energy differences between these conformers are typically small, meaning that multiple conformations can be present at room temperature. Microwave spectroscopy, in conjunction with quantum chemistry, has been a powerful combination for determining the precise geometries of these conformers. researchgate.net

Computational methods like molecular dynamics (MD) simulations can be used to study the dynamic interconversion between these conformations. units.it By simulating the motion of the atoms over time, researchers can gain insights into the flexibility of the ring and the energy barriers for conformational changes. This information is crucial for a complete understanding of the molecule's behavior, especially in complex environments like solutions or on catalyst surfaces.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. The process involves calculating the forces between particles and using these forces to simulate their dynamic evolution, providing a view of the molecule's behavior in different environments. A typical MD simulation protocol involves several key stages:

System Setup: This begins with defining the initial 3D structure of the molecule, such as this compound. The molecule is then placed in a simulation box, which is often filled with a solvent, like water, to mimic physiological or solution-phase conditions.

Force Field Selection: A force field is a collection of equations and parameters that describe the potential energy of the system. It defines the interactions between atoms, including bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. The choice of force field, such as GROMOS, AMBER, or CHARMM, is crucial for the accuracy of the simulation.

Energy Minimization: The initial system is energetically unfavorable due to atomic clashes or strained conformations. Energy minimization adjusts the positions of the atoms to find a local or global minimum on the potential energy surface, resulting in a more stable starting structure.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to match experimental conditions. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This process ensures the system is thermally equilibrated before data collection begins.

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies over time) is saved. This trajectory can then be analyzed to study various properties, such as conformational changes, interactions with the solvent, and transport properties.

While MD simulations are a standard technique for studying molecular behavior, specific and detailed molecular dynamics simulation studies focusing exclusively on this compound are not prominently featured in the reviewed scientific literature. However, the principles described are applicable for any future MD investigation of this compound.

Potential Energy Surface Scans

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. PES scans are performed to explore the conformational landscape, identify stable isomers (local minima), and determine the energy barriers (transition states) between them.

For this compound, a five-membered ring containing a sulfur atom, the conformational flexibility is a key area of interest. Computational studies combining quantum chemistry with molecular beam Fourier transform microwave spectroscopy have provided detailed insights into its PES. researchgate.net

Conformational Analysis: Quantum chemical calculations have revealed that this compound exists as two stable twist conformers. researchgate.net These conformers differ in the orientation of the methyl group, which can be in either an equatorial or an axial-like position relative to the puckered ring structure. The conformer with the methyl group in the equatorial position is the more stable of the two. researchgate.net

A potential energy surface scan can be performed by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. This process, known as a relaxed PES scan, helps to map the path of intramolecular conversion between conformers. uni-muenchen.dereadthedocs.io For this compound, the interconversion between the two twist forms proceeds through specific transition states. researchgate.net

Research Findings: Detailed computational analysis has been performed to understand the conformational preferences and the energy landscape of this compound. Geometry optimizations and energy calculations are often carried out using various levels of theory, such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-311++G(d,p), which has proven reliable for sulfur-containing ring systems. researchgate.net

The energy difference between the two primary conformers has been calculated, providing a quantitative measure of their relative stability. researchgate.net Furthermore, transition states connecting these conformers have been located and optimized using algorithms like the Berny algorithm. researchgate.net This allows for a complete characterization of the low-energy pathways for conformational change. A study reported an energy difference of approximately 6 kJ mol⁻¹ between the two twist conformers at the MP2/6-311++G(d,p) level of theory. researchgate.net

Occurrence and Formation Mechanisms in Natural Systems Academic Perspective

Biosynthetic Pathways (e.g., from Methionine Precursors by Microorganisms)

The synthesis of 2-methyltetrahydrothiophene in biological systems is primarily associated with microbial metabolic activities, particularly those involving the degradation of sulfur-containing amino acids like methionine. Methionine is a crucial amino acid that serves as a central point in cellular metabolism for processes including protein synthesis and the transfer of methyl groups. nih.gov In microorganisms, methionine can be synthesized from aspartate and cysteine through various enzymatic steps. mpg.dekegg.jp Conversely, the breakdown of methionine provides the sulfur atoms and carbon skeletons necessary for the formation of a variety of volatile sulfur compounds (VOSCs).

While direct biosynthetic pathways for this compound are not extensively detailed, research on related compounds provides significant insight. For instance, the biosynthesis of the aroma-active compound 2-methyltetrahydrothiophen-3-one (B78238) has been observed in the bacterium Chitinophaga Fx7914. perflavory.com This suggests that microbial enzymatic processes can facilitate the cyclization and modification of methionine-derived precursors to form the tetrahydrothiophene (B86538) ring structure. The general metabolic pathways in microbes can produce various sulfur-containing volatiles, with the specific end-products often dependent on the microbial species and the available substrates. unl.pt The involvement of methionine in the synthesis of ethylene (B1197577) in some microbes highlights its role as a precursor to volatile compounds. unl.pt The production of S-methyl thioacetate (B1230152) from methyl mercaptan (a degradation product of methionine) by certain microorganisms further illustrates the capacity of microbes to generate diverse VOSCs from methionine. tandfonline.com

Formation during Thermal Processing (e.g., Maillard Reactions, Roasting)

This compound and its derivatives are significant contributors to the aroma of cooked foods, formed primarily through non-enzymatic browning reactions during thermal processing. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a principal route for its generation. nih.govscispace.com Specifically, the interaction involves sulfur-containing amino acids, such as cysteine and methionine, which act as sulfur donors. nih.govnih.gov

During the Maillard reaction, dicarbonyl compounds are formed from sugar degradation, which then react with amino acids in a process known as Strecker degradation. nih.govscispace.com The degradation of sulfur-containing amino acids produces key intermediates like hydrogen sulfide (B99878) and methanethiol, which can then react with other Maillard reaction products to form a wide array of heterocyclic sulfur compounds, including thiophenes. nih.gov Research on a heated D-glucose/L-cysteine model system has demonstrated the formation of various volatile chemicals, including sulfur-containing rings. acs.org

The formation of the related compound, this compound-3-one, has been identified in several thermally processed food models. It can be formed from the reduction of 1-deoxypentanone in a heated cysteine-xylose-glycine system. nih.gov It has also been identified as a meat-like volatile compound formed from the thermal interaction of defatted soy hydrolyzed vegetable protein (HVP) with fructose (B13574) syrup. nih.gov The roasting process, which involves intense heat and Maillard reactions, is also a key source of this compound. For example, this compound-3-one has been identified as a volatile component in the oil from roasted sesame seeds. tandfonline.com

| Compound | Process | Precursors | Reported Finding | Source |

|---|---|---|---|---|

| This compound | Maillard Reaction | General (Amino Acids, Reducing Sugars) | Identified in a Maillard model system. | nist.gov |

| This compound-3-one | Maillard Reaction | Cysteine, Xylose, Glycine | Formed from the reduction of 1-deoxypentanone. | nih.gov |

| This compound-3-one | Thermal Interaction | Soy HVP, Fructose | Identified as a volatile with a meat-like odor. | nih.gov |

| This compound-3-one | Roasting | Sesame Seed Components | Identified as a volatile component in roasted sesame seed oil. | tandfonline.com |

Contribution to Volatile Organic Compound (VOC) Profiles in Complex Matrices (e.g., Foodstuffs, Biological Systems)

This compound and its related ketone, this compound-3-one, are recognized as important volatile organic compounds (VOCs) that contribute to the characteristic aromas of various foods. vcf-online.nl Their presence is often associated with savory, meaty, and roasted notes.

In meat products, these sulfurous compounds are key to developing the desirable cooked meat aroma. nih.govthegoodscentscompany.com For example, this compound-3-one is used in meat and poultry flavors and has been identified in thermally treated soy protein systems designed to mimic meat-like flavors. nih.govthegoodscentscompany.com It has also been identified as one of the key aroma components in Switzerland yogurt, contributing to its complex flavor profile. researchgate.net The compound's presence in the oil of roasted sesame seeds contributes to the characteristic roasted and nutty aroma of that product. tandfonline.com

| Food Matrix | Compound Identified | Reported Sensory Contribution | Source |

|---|---|---|---|

| General Foodstuffs | This compound | Volatile component | vcf-online.nl |

| Meat Products | This compound-3-one | Meaty, sulfurous | thegoodscentscompany.com |

| Soups | This compound-3-one | Meaty, sulfurous | thegoodscentscompany.com |

| Thermally Treated Soy HVP | This compound-3-one | Meat-like odor | nih.gov |

| Roasted Sesame Seed Oil | This compound-3-one | Part of the characteristic roasted aroma | tandfonline.com |

| Yogurt | This compound-3-one | Key aroma component | researchgate.net |

Emerging Research Directions and Future Perspectives

Advanced Materials Science Applications (e.g., as a Precursor for Polymers or Functional Materials)

2-Methyltetrahydrothiophene and its derivatives are gaining attention as building blocks for advanced materials. chemimpex.com The unique properties stemming from the sulfur-containing heterocyclic structure make it a valuable precursor for specialty polymers and functional materials. chemimpex.comsmolecule.comsmolecule.com Research is focused on leveraging its reactivity to create materials with specific thermal, optical, or electronic characteristics.